Halofuginone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

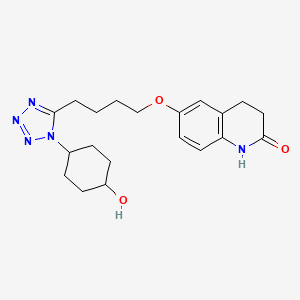

Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is sold under the brand name Halocur and is used as a coccidiostat in veterinary medicine . It is also a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression .

Molecular Structure Analysis

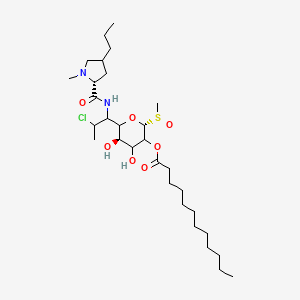

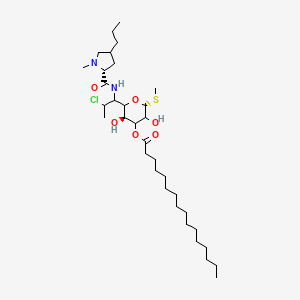

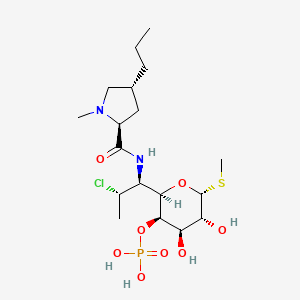

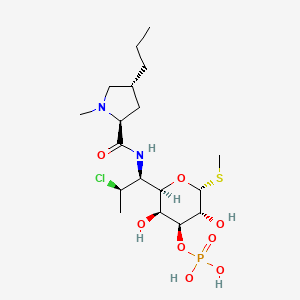

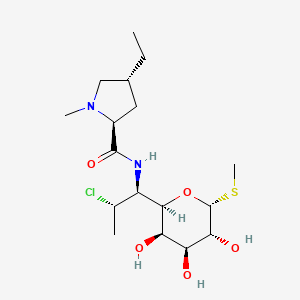

Halofuginone has a molecular formula of C16H17BrClN3O3 . It is a low molecular weight quinazolinone alkaloid .Chemical Reactions Analysis

Halofuginone is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation .Physical And Chemical Properties Analysis

Halofuginone has an average molecular weight of 414.681 and a monoisotopic molecular weight of 413.014181779 . It is readily bioavailable and rapidly absorbed following oral administration .Aplicaciones Científicas De Investigación

Malaria Treatment

Halofuginone is an analog of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga . It has been studied for its potential in treating malaria . The compound inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria .

Cancer Research

Halofuginone has attracted attention in cancer research due to its wide range of beneficial biological activities . It’s being studied for its potential to inhibit the growth of cancer cells .

Fibrosis-Related Diseases

Halofuginone inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, which results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . This makes it a potential candidate for treating fibrosis-related diseases .

Autoimmune Diseases

Halofuginone inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activating the amino acid starvation and integrated stress responses . This suggests potential applications in the treatment of autoimmune diseases .

COVID-19 Treatment

Halofuginone has been studied for its potential use in treating COVID-19 patients . It is an oral prolyl-tRNA synthetase inhibitor that has potent in vitro activity against the SARS-CoV-2 virus . However, a phase II trial found that while halofuginone treatment was safe and well-tolerated, it did not decrease the SARS-CoV-2 viral load decay rate within 10 days .

Muscle Dystrophy

Research has shown that halofuginone can induce apoptosis in satellite cells in dystrophic muscles . Although more research is required to understand this phenomenon, it suggests that halofuginone could be a useful drug for mitigating undue cell loss in muscle dystrophy .

Mecanismo De Acción

Target of Action

Halofuginone Hydrochloride primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .

Mode of Action

Halofuginone Hydrochloride acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation .

Biochemical Pathways

Halofuginone Hydrochloride affects metabolic processes such as the TGFβ and IL-17 signaling pathways . These pathways are involved in several biological activities encompassing a wide spectrum of endpoints, including malaria, cancer, fibrosis, and more . Inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis .

Pharmacokinetics

Halofuginone Hydrochloride is readily bioavailable and rapidly absorbed following oral administration . The half-life of Halofuginone Hydrochloride ranges from 23.8 to 72.1 hours .

Result of Action

The molecular and cellular effects of Halofuginone Hydrochloride’s action include the suppression of extracellular matrix deposition and cell proliferation . It also effectively suppresses tumor progression and metastasis in mice . Furthermore, it inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .

Safety and Hazards

Propiedades

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFYBQUXAJOKAL-QDVCFFRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrCl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46781676 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)